REACTION_SMILES
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[CH2:9]1[CH2:10][NH:11][CH2:12][CH2:13][NH:14]1.[CH3:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[Cl:1][CH2:2][CH2:3][O:4][CH2:5][C:6](=[O:7])[NH2:8]>>[CH2:2]([CH2:3][O:4][CH2:5][C:6](=[O:7])[NH2:8])[N:11]1[CH2:10][CH2:9][NH:14][CH2:13][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)COCCCl
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Name
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Type
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product
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Smiles
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NC(=O)COCCN1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |